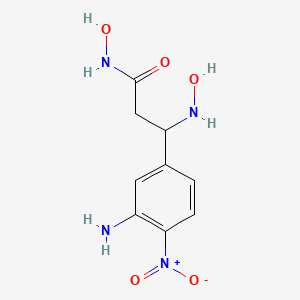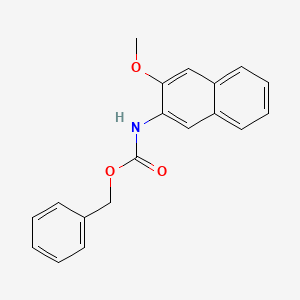
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, as well as hydroxylamine moieties. These features make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The hydroxylamine moieties are then introduced through reactions with hydroxylamine derivatives under controlled conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitroso or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position. Common reagents used in these reactions include acids, bases, and specific catalysts.
Aplicaciones Científicas De Investigación
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide involves its interaction with various molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. The nitro group can participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide include:
4-Amino-3-nitrophenylboronic acid pinacol ester: This compound also contains amino and nitro groups but differs in its boronic acid functionality.
3-Amino-N-(4-nitrophenyl)propanamide: Similar in structure but lacks the hydroxylamine moieties. The uniqueness of this compound lies in its combination of functional groups, which provides a broader range of reactivity and applications.
Propiedades
Número CAS |
69227-97-0 |
|---|---|
Fórmula molecular |
C9H12N4O5 |
Peso molecular |
256.22 g/mol |
Nombre IUPAC |
3-(3-amino-4-nitrophenyl)-N-hydroxy-3-(hydroxyamino)propanamide |
InChI |
InChI=1S/C9H12N4O5/c10-6-3-5(1-2-8(6)13(17)18)7(11-15)4-9(14)12-16/h1-3,7,11,15-16H,4,10H2,(H,12,14) |
Clave InChI |
CQMVLBYCLXEGDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(CC(=O)NO)NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)



![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)







